3-(Carbamoylamino)-N-(6-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carbamoylamino)-N-(6-methylpyridin-2-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzamide core linked to a pyridine ring, which is further substituted with a carbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carbamoylamino)-N-(6-methylpyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Substitution with Carbamoylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Carbamoylamino)-N-(6-methylpyridin-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Carbamoyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
3-(Carbamoylamino)-N-(6-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(Carbamoylamino)-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using techniques like molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
3-(Carbamoylamino)-N-(pyridin-2-yl)benzamide: Lacks the methyl group on the pyridine ring.
3-(Carbamoylamino)-N-(6-chloropyridin-2-yl)benzamide: Contains a chlorine substituent instead of a methyl group.
Uniqueness
3-(Carbamoylamino)-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall effectiveness in various applications.
Properties
CAS No. |
87056-39-1 |
---|---|
Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
3-(carbamoylamino)-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H14N4O2/c1-9-4-2-7-12(16-9)18-13(19)10-5-3-6-11(8-10)17-14(15)20/h2-8H,1H3,(H3,15,17,20)(H,16,18,19) |
InChI Key |
YYNCTOZQHYIJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.